molecular formula C12H34Cl4N4 B8231676 N4,N9-Dimethylspermine tetrahydrochloride

N4,N9-Dimethylspermine tetrahydrochloride

Cat. No.: B8231676
M. Wt: 376.2 g/mol
InChI Key: ZXNHVXCULWWEBE-UHFFFAOYSA-N
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Description

N4,N9-Dimethylspermine tetrahydrochloride is a polyamine derivative that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a modified form of spermine, a naturally occurring polyamine found in all eukaryotic cells. Polyamines like spermine play crucial roles in cellular growth, differentiation, and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,N9-Dimethylspermine tetrahydrochloride typically involves the alkylation of spermine. One common method starts with the protection of the primary amine groups of spermine, followed by selective methylation of the secondary amine groups. The protected spermine is then deprotected, and the resulting N4,N9-Dimethylspermine is converted to its tetrahydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N4,N9-Dimethylspermine tetrahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N4,N9-Dimethylspermine tetrahydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.

    Medicine: Investigated for its potential in treating diseases related to polyamine metabolism.

    Industry: Utilized in the production of polymers and other materials

Mechanism of Action

The mechanism of action of N4,N9-Dimethylspermine tetrahydrochloride involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4,N9-Dimethylspermine tetrahydrochloride is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable tool in studying polyamine metabolism and its related pathways .

Properties

IUPAC Name

N,N'-bis(3-aminopropyl)-N,N'-dimethylbutane-1,4-diamine;tetrahydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N4.4ClH/c1-15(11-5-7-13)9-3-4-10-16(2)12-6-8-14;;;;/h3-14H2,1-2H3;4*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNHVXCULWWEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCN(C)CCCN)CCCN.Cl.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H34Cl4N4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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